2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide
Overview
Description
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a fluorophenyl group, and two diphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-fluoroaniline with ethyl 2,2-diphenylacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: The ethoxy group is introduced through a nucleophilic substitution reaction.
Amidation: The formation of the acetamide linkage is achieved through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. Common industrial methods include:
Batch reactors: For controlled synthesis with precise monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with high efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce primary or secondary amines.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include:
Receptor binding: Interaction with specific receptors to elicit a biological response.
Enzyme inhibition: Inhibition of enzyme activity, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(4-fluorophenyl)nicotinamide
- 2-ethoxy-N-(4-fluorophenyl)benzamide
Uniqueness
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of two diphenyl groups and an ethoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(4-fluorophenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-2-26-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(25)24-20-15-13-19(23)14-16-20/h3-16H,2H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMYGSRBSYTDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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